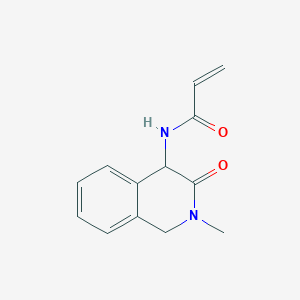

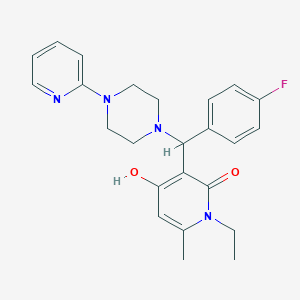

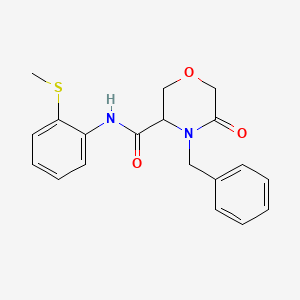

![molecular formula C17H14Cl2N4O2S B2525220 2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide CAS No. 391888-12-3](/img/structure/B2525220.png)

2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest due to their potential pharmacological properties. The compound "2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide" is structurally related to several synthesized compounds discussed in the provided papers. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, ring closure with carbon disulfide and potassium hydroxide, and final substitution with electrophiles . Similarly, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods provide a basis for the synthesis of related compounds, including the one of interest.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using various spectroscopic techniques and computational methods. For example, the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was determined by single-crystal X-ray diffraction, revealing dihedral angles and stabilizing intra- and intermolecular interactions . These analyses are crucial for understanding the stereo-electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the nature of their substituents. The papers describe various reactions, such as the formation of hydrogen bonds and the influence of electronegative chlorine atoms on the reactivity . The substitution patterns on the oxadiazole moiety and the presence of electronegative groups can lead to different biological activities and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. The presence of chlorophenoxy groups and the substitution on the oxadiazole moiety can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are essential for understanding the compound's behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Screening

A study on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4]triazole-3ylSulfanyl]}acetamide derivatives highlighted the significant antimicrobial activities of these compounds, including antibacterial, antifungal, and anti-tuberculosis effects. The inclusion of the 1,2,4-triazole ring system is noted for its broad range of pharmaceutical activities, suggesting potential applications in developing antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Pharmacological Evaluation and Molecular Docking

Research on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has demonstrated these compounds' potential as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. Molecular docking studies have further elucidated their mechanisms of action, offering insights into their pharmacological potentials (Siddiqui et al., 2014).

Anticancer Activities

A study focusing on the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents also suggests their utility in exploring anticancer activities due to the structural versatility and pharmacophoric characteristics of such compounds (Baviskar, Khadabadi, & Deore, 2013).

Vibrational Spectroscopic Analysis

Research on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide explored its vibrational spectroscopic signatures and provided insights into its structural stability and pharmacokinetic properties through in-silico docking studies, suggesting its antiviral activity against specific targets (Jenepha Mary, Pradhan, & James, 2022).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar 1,2,4-triazole derivatives, this compound could be studied for potential medicinal or pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2S/c18-11-6-7-14(13(19)8-11)25-10-16(24)20-9-15-21-22-17(26)23(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHRADSJJIKPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

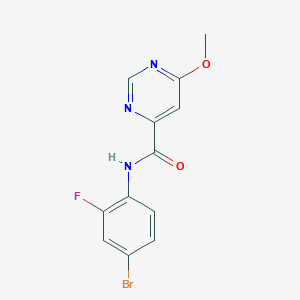

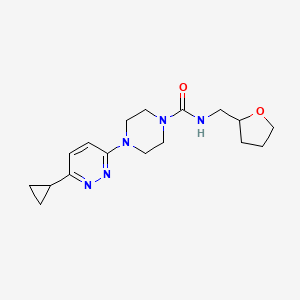

![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)

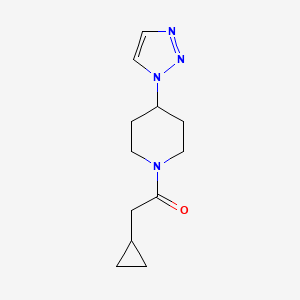

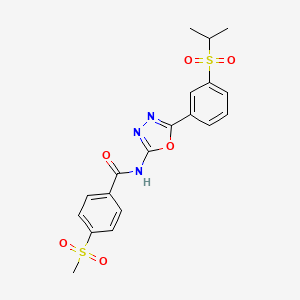

![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

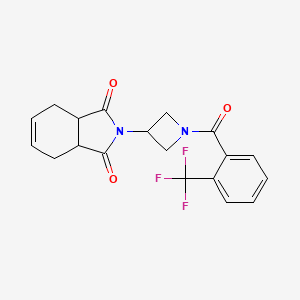

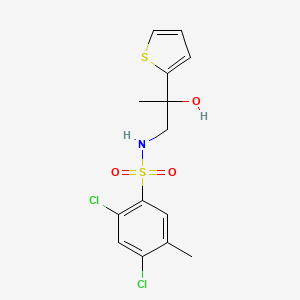

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)

![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)